2-(3-Fluoro-6-methylphenyl)-3-methyl-butan-2-ol
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Overview
Description
2-(3-Fluoro-6-methylphenyl)-3-methyl-butan-2-ol is an organic compound characterized by the presence of a fluorine atom and a methyl group attached to a phenyl ring, along with a butanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of nucleophilic substitution reactions where a fluorine atom is introduced to the aromatic ring using reagents such as hydrofluoric acid or tetrabutylammonium fluoride . The methyl group can be introduced through alkylation reactions using methyl halides in the presence of a base .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations .
Chemical Reactions Analysis
Types of Reactions
2-(3-Fluoro-6-methylphenyl)-3-methyl-butan-2-ol can undergo various types of chemical reactions, including:
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrofluoric acid, tetrabutylammonium fluoride, potassium permanganate, chromium trioxide, lithium aluminum hydride, and sodium borohydride . Reaction conditions typically involve controlled temperatures and pressures to ensure the desired product formation.
Major Products Formed
Major products formed from these reactions include ketones, aldehydes, different alcohols, and substituted aromatic compounds .
Scientific Research Applications
2-(3-Fluoro-6-methylphenyl)-3-methyl-butan-2-ol has several scientific research applications:
Mechanism of Action
The mechanism by which 2-(3-Fluoro-6-methylphenyl)-3-methyl-butan-2-ol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorine atom’s electron-withdrawing properties can influence the compound’s reactivity and binding affinity to these targets . Pathways involved may include metabolic processes where the compound is metabolized to active or inactive forms .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other fluorinated aromatic alcohols and butanol derivatives such as:
- 2-(3-Fluoro-4-methylphenyl)-3-methyl-butan-2-ol
- 2-(3-Fluoro-5-methylphenyl)-3-methyl-butan-2-ol
- 2-(3-Fluoro-6-methylphenyl)-2-butanol
Uniqueness
The uniqueness of 2-(3-Fluoro-6-methylphenyl)-3-methyl-butan-2-ol lies in its specific substitution pattern on the aromatic ring, which can result in distinct chemical and biological properties compared to other similar compounds .
Properties
IUPAC Name |
2-(5-fluoro-2-methylphenyl)-3-methylbutan-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FO/c1-8(2)12(4,14)11-7-10(13)6-5-9(11)3/h5-8,14H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUGIBYCIVCMVKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)C(C)(C(C)C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17FO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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